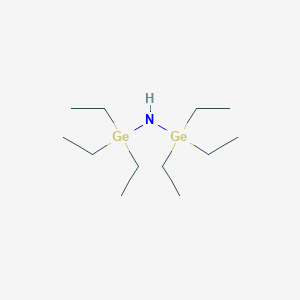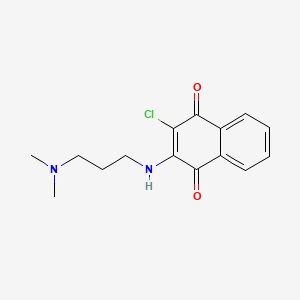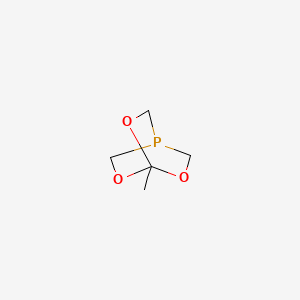
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane: is a bicyclic organophosphorus compound with the molecular formula C5H9O3P It is characterized by its unique structure, which includes three oxygen atoms and one phosphorus atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane typically involves the reaction of phosphorus trichloride with a suitable diol, such as 2-methyl-1,3-propanediol, in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The process may involve the use of solvents like benzene or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: Its phosphorus-containing framework is of interest for developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound plays a crucial role in its reactivity, enabling it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide: This compound contains a sulfur atom instead of an oxygen atom, which alters its chemical properties and reactivity.
3,5,8-trioxa-1,4-diphosphabicyclo(2.2.2)octane: This compound has an additional phosphorus atom, making it more reactive and suitable for different applications.
Uniqueness: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is unique due to its specific arrangement of oxygen and phosphorus atoms within a bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
18620-05-8 |
|---|---|
Molecular Formula |
C5H9O3P |
Molecular Weight |
148.10 g/mol |
IUPAC Name |
4-methyl-3,5,8-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-6-2-9(3-7-5)4-8-5/h2-4H2,1H3 |
InChI Key |
BIZCCVVODGZOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC12OCP(CO1)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

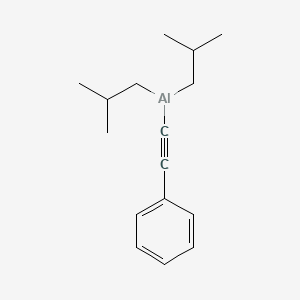
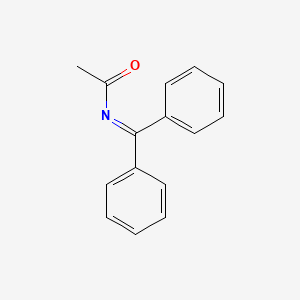
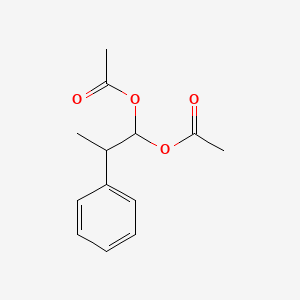
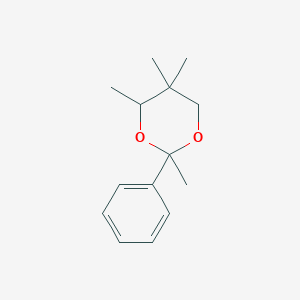

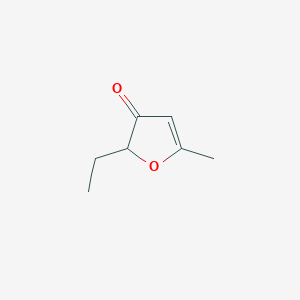

![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
